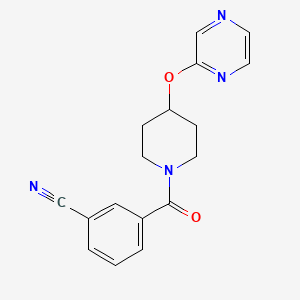

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Description

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a nitrile-containing heterocyclic compound characterized by a benzonitrile core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a pyrazin-2-yloxy group. The benzonitrile group enhances metabolic stability, while the pyrazine ring introduces nitrogen-rich heteroaromaticity, which may improve binding affinity to biological targets .

Properties

IUPAC Name |

3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-11-13-2-1-3-14(10-13)17(22)21-8-4-15(5-9-21)23-16-12-19-6-7-20-16/h1-3,6-7,10,12,15H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXLLBKBHOUYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile typically involves the reaction of pyrazine derivatives with piperidine and benzonitrile under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile and related compounds:

Key Observations :

- Pyrazine vs.

- Carbonyl Linkage : All compounds share a benzonitrile-piperidine-carbonyl core, suggesting common synthetic pathways (e.g., coupling reactions or carbonylations) .

- Molecular Weight : The target compound’s estimated molecular weight (~370) aligns with derivatives in the 300–370 range, indicating comparable solubility and bioavailability profiles.

Pharmacological and Industrial Relevance

- Anticancer Potential: Piperidine-carbonyl-benzonitrile derivatives are frequently used as intermediates for anticancer agents, as seen in 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile . The pyrazine substituent may enhance DNA intercalation or kinase inhibition.

- Antimalarial Activity : Pyrazine derivatives (e.g., pyrazinamide) are historically significant in antitubercular therapy; structural analogs may exhibit similar antiparasitic effects .

Limitations and Challenges

- Solubility : The pyrazine group may improve aqueous solubility compared to purely hydrocarbon substituents (e.g., piperidin-1-yl in ), but this requires experimental validation.

- Metabolic Stability : The benzonitrile group is generally resistant to hydrolysis, but the pyrazine-oxy linkage could introduce susceptibility to enzymatic cleavage.

Biological Activity

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a compound of significant interest due to its biological activity, particularly against Mycobacterium tuberculosis. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H16N4O2

- Molecular Weight : 308.341 g/mol

The primary target of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is Mycobacterium tuberculosis H37Ra . The compound inhibits the growth and proliferation of this bacterium through specific biochemical pathways, leading to significant anti-tubercular activity. The 50% inhibitory concentrations (IC50) range from 1.35 to 2.18 μM , indicating potent activity against this pathogen.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the broader implications of pyrazine derivatives in medicinal chemistry:

- Pyrazine Derivatives : A review of pyrazine-modified natural product derivatives indicated a wide range of biological activities, including anti-inflammatory and anticancer effects. This suggests that compounds like 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile may share similar properties due to their structural components .

- Mechanistic Insights : Research has shown that pyrazine derivatives often interact with specific molecular targets, influencing pathways such as apoptosis and cell cycle regulation. For example, related compounds have been documented to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Comparative Analysis : When compared with other pyrazine-based compounds, 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile demonstrates unique pharmacological profiles that warrant further investigation into its therapeutic potential against various diseases .

Q & A

Q. What are the established synthetic routes for 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine intermediate via nucleophilic substitution or cyclization. For example, reacting 4-(piperazin-1-yl)benzonitrile with pyrazine-2-carbonyl chloride under reflux in dichloromethane (DCM) .

- Step 2 : Coupling reactions (e.g., amide bond formation) using carbodiimide-based coupling agents like EDCI or DCC.

- Optimization : Key parameters include temperature (0–50°C), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., DMAP). Purity is monitored via HPLC, and yields are improved by slow warming (e.g., 0°C to 50°C) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR identifies chemical shifts for the benzonitrile (δ ~7.6–7.8 ppm for aromatic protons) and pyrazine (δ ~8.5 ppm) groups. Discrepancies between experimental and theoretical shifts (e.g., δ 7.75 vs. 7.70 ppm) may indicate steric hindrance or solvation effects .

- IR Spectroscopy : Peaks at ~2228 cm⁻¹ (C≡N stretch) and ~1606 cm⁻¹ (C=O) confirm functional groups .

- Chromatography : HPLC and flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensure purity (>95%) .

Q. How should stability and storage conditions be managed?

- Stability : The compound is hygroscopic and degrades under prolonged light exposure. Store in sealed containers at –20°C in anhydrous DMSO or DCM .

- Reactivity : Avoid strong oxidizers; decomposition products may include CO and nitrogen oxides .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological interactions?

- Molecular Docking : Studies with kinases (e.g., EGFR) reveal binding affinities via hydrogen bonds between the pyrazine ring and active-site residues (e.g., Met793). Docking scores (e.g., Glide XP score: –9.2 kcal/mol) suggest inhibition potential .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) >2.0 Å indicates conformational flexibility .

Q. How can discrepancies in spectroscopic data be resolved during structural validation?

- Case Study : For a triazine analog (5k), experimental 13C NMR shifts for the benzonitrile carbon (δ 118.2 ppm) deviated from DFT calculations (δ 120.5 ppm). This was attributed to solvent effects (CDCl3 vs. gas phase) and van der Waals packing in the crystal lattice .

- Mitigation : Use solvent correction models (e.g., PCM) in computational studies and cross-validate with X-ray crystallography .

Q. What strategies improve synthetic yields in multi-step reactions?

- Catalyst Screening : Use Pd(OAc)₂ for Suzuki couplings (yield increase from 45% to 72%) .

- Workup Optimization : Celite-assisted dry loading reduces impurity carryover during chromatography .

- Reaction Monitoring : Real-time TLC (e.g., ethyl acetate/cyclohexane 2:1) tracks intermediate formation .

Q. How do structural modifications influence bioactivity in SAR studies?

-

Key Modifications :

Position Modification Effect on IC50 (nM) Reference Pyrazine ring Replacement with pyridine ↓ Kinase affinity (IC50: 120 → 450 nM) Piperidine N-Methylation ↑ Metabolic stability (t₁/₂: 2h → 6h) -

Rationale : Pyrazine’s electron-deficient ring enhances π-π stacking with kinase active sites, while methyl groups reduce CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How should conflicting biological activity data be interpreted?

- Example : A piperazine analog showed IC50 = 50 nM in enzyme assays but no efficacy in cell-based models. This discrepancy may arise from poor membrane permeability (logP <2) or off-target effects .

- Resolution : Measure logP via shake-flask assays and perform counter-screens against related kinases (e.g., ABL1, SRC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.